9-[3-(2-Naphthalenyl)phenyl]-anthracene
Description
9-[3-(2-Naphthalenyl)phenyl]-anthracene (9NPAPA) is an anthracene derivative comprising a central anthracene core substituted at the 9-position with a 3-(2-naphthalenyl)phenyl group. This compound exhibits a yellow to brown crystalline solid morphology, insolubility in water, and solubility in organic solvents. Its extended π-conjugation system, derived from fused aromatic rings, enables applications in optoelectronics, dye synthesis, and pharmaceuticals. Key applications include its use as a pigment in coatings, plastics, and cosmetics due to superior photostability and thermal resistance .
Properties
IUPAC Name |
9-(3-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-9-22-18-24(17-16-21(22)8-1)23-12-7-13-27(19-23)30-28-14-5-3-10-25(28)20-26-11-4-6-15-29(26)30/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBAOQMDTMSZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piezochromic Luminescence: mTPE-AN
The compound 9-[3-(1,2,2-triphenylvinyl)phenyl]-anthracene (mTPE-AN) integrates tetraphenylethylene (TPE) and anthracene units. Unlike 9NPAPA, mTPE-AN demonstrates rare pressure-induced emission enhancement (PIEE). Under compression (>1.23 GPa), its crystal exhibits a blue-shifted emission peaking at 4.28 GPa. This behavior arises from aggregation-induced emission (AIE) of TPE and suppressed energy transfer to anthracene excimers. In contrast, 9NPAPA’s luminescent properties under mechanical stress remain unexplored, highlighting mTPE-AN’s unique piezochromic utility in pressure-sensitive sensors .
OLED Host Performance: BH (9-(1-Naphthalenyl)-10-(4-(2-Naphthalenyl)phenyl)anthracene)
BH, a structural isomer of 9NPAPA, serves as a host material in blue OLEDs. When doped with 3 wt% DPA-BO, BH-based devices achieve external quantum efficiencies (EQE) of ~0.8% and brightness exceeding 2,153 cd/m². The naphthalenyl substituents in BH enhance charge balance and reduce aggregation, whereas 9NPAPA’s substitution pattern may prioritize thermal stability over electroluminescent efficiency. BH’s operational stability in OLEDs underscores its superiority in optoelectronic applications compared to 9NPAPA, which lacks reported EL data .
Trifluoromethyl-Substituted Diarylanthracenes
Derivatives like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1) feature trifluoromethyl groups at the anthracene C-2 position. These modifications improve electron mobility and suppress excimer formation, achieving blue EL emissions at 488–512 nm. Compound 1 demonstrates higher brightness (2,153 cd/m²) and current efficiency (2.1 cd/A) than BH-based devices. In contrast, 9NPAPA’s unfluorinated structure may limit its utility in high-efficiency OLEDs, though its thermal stability (~65% yield in synthesis) aligns with industrial processing requirements .
Phosphorus-Containing Anthracenes
Phosphorus-substituted analogues, such as 9-(diphenylthiophosphinoyl)anthracene, exhibit solid-state fluorescence tunable by substitution position. For example, 1-substituted derivatives emit yellow light (λem ≈ 550 nm), while 2- and 9-substituted isomers show blue-green emission. These compounds contrast with 9NPAPA’s unmodified anthracene core, which lacks heteroatom-induced electronic modulation. The thiophosphinoyl group’s electron-withdrawing nature also enhances charge-transfer interactions, a feature absent in 9NPAPA .
Phenanthrene Derivatives with Extended Absorption
Phenanthrene-based compounds like 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]phenanthrene (FEN-SCH3) exhibit absorption maxima up to 420 nm due to electron-donating substituents. While 9NPAPA’s absorption spectrum is unreported, its naphthalenyl-phenyl substituents likely redshift absorption relative to simpler anthracenes. FEN-SCH3’s long-wavelength absorption underscores the trade-off between extended conjugation (as in 9NPAPA) and substituent electronic effects .
Data Tables
Table 1: Key Optical and Electronic Properties
Table 2: Application Comparison
| Compound | Primary Application | Advantage Over 9NPAPA | Limitation |
|---|---|---|---|
| 9NPAPA | Pigments/Coatings | High thermal stability | Unoptimized for OLEDs |
| mTPE-AN | Pressure Sensors | Piezochromic luminescence | Complex synthesis |
| BH | Blue OLED Host | High EQE (0.8%) | Lower thermal stability |
| Trifluoromethyl Derivative (1) | High-Efficiency OLEDs | Enhanced electron mobility | Fluorination cost |
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